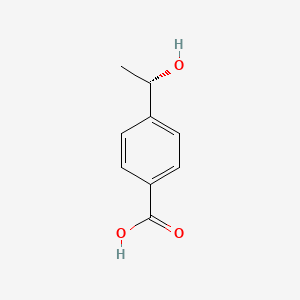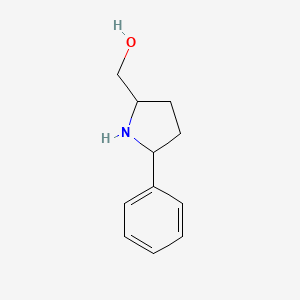
(5-Phenyl-pyrrolidin-2-yl)-methanol
描述
(5-Phenyl-pyrrolidin-2-yl)-methanol, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PP2A inhibitor is a small molecule that has been found to have an inhibitory effect on the protein phosphatase 2A (PP2A) enzyme, which plays a crucial role in regulating various cellular processes. In
作用机制
(5-Phenyl-pyrrolidin-2-yl)-methanol exerts its inhibitory effect on (5-Phenyl-pyrrolidin-2-yl)-methanol by binding to the catalytic subunit of the enzyme. This binding leads to the disruption of the (5-Phenyl-pyrrolidin-2-yl)-methanol holoenzyme complex, which is required for the proper regulation of various cellular processes. The inhibition of (5-Phenyl-pyrrolidin-2-yl)-methanol by (5-Phenyl-pyrrolidin-2-yl)-methanol leads to the activation of downstream signaling pathways, which can have therapeutic implications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5-Phenyl-pyrrolidin-2-yl)-methanol are dependent on the specific cellular processes that are regulated by (5-Phenyl-pyrrolidin-2-yl)-methanol. In cancer cells, the inhibition of (5-Phenyl-pyrrolidin-2-yl)-methanol by (5-Phenyl-pyrrolidin-2-yl)-methanol leads to the activation of tumor suppressor pathways and the induction of apoptosis. In neurodegenerative diseases, the inhibition of (5-Phenyl-pyrrolidin-2-yl)-methanol leads to the reduction of tau protein phosphorylation and the prevention of neurofibrillary tangle formation.
实验室实验的优点和局限性
One of the major advantages of (5-Phenyl-pyrrolidin-2-yl)-methanol is its specificity for (5-Phenyl-pyrrolidin-2-yl)-methanol. This specificity allows for the selective inhibition of (5-Phenyl-pyrrolidin-2-yl)-methanol without affecting other cellular processes. However, the inhibition of (5-Phenyl-pyrrolidin-2-yl)-methanol can have pleiotropic effects, which can make it difficult to interpret the specific effects of (5-Phenyl-pyrrolidin-2-yl)-methanol. Additionally, the toxicity and pharmacokinetics of (5-Phenyl-pyrrolidin-2-yl)-methanol need to be carefully evaluated before it can be used in clinical settings.
未来方向
There are several future directions for the research on (5-Phenyl-pyrrolidin-2-yl)-methanol. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the evaluation of the toxicity and pharmacokinetics of (5-Phenyl-pyrrolidin-2-yl)-methanol in animal models. Additionally, the therapeutic potential of (5-Phenyl-pyrrolidin-2-yl)-methanol in other diseases such as diabetes and cardiovascular disease needs to be explored. Finally, the development of more potent and selective (5-Phenyl-pyrrolidin-2-yl)-methanol inhibitors based on the structure of (5-Phenyl-pyrrolidin-2-yl)-methanol is an area of active research.
Conclusion:
(5-Phenyl-pyrrolidin-2-yl)-methanol is a promising compound that has potential therapeutic applications in cancer and neurodegenerative diseases. Its specificity for (5-Phenyl-pyrrolidin-2-yl)-methanol makes it a valuable tool for studying the role of (5-Phenyl-pyrrolidin-2-yl)-methanol in various cellular processes. However, the toxicity and pharmacokinetics of (5-Phenyl-pyrrolidin-2-yl)-methanol need to be carefully evaluated before it can be used in clinical settings. The future directions for research on (5-Phenyl-pyrrolidin-2-yl)-methanol include the optimization of the synthesis method, the evaluation of its toxicity and pharmacokinetics, and the exploration of its therapeutic potential in other diseases.
科学研究应用
(5-Phenyl-pyrrolidin-2-yl)-methanol has been extensively studied for its potential therapeutic applications. One of the major areas of research is cancer treatment. (5-Phenyl-pyrrolidin-2-yl)-methanol is a tumor suppressor protein that is frequently inactivated in various types of cancer. Studies have shown that (5-Phenyl-pyrrolidin-2-yl)-methanol can inhibit the activity of (5-Phenyl-pyrrolidin-2-yl)-methanol, leading to the activation of tumor suppressor pathways and the induction of apoptosis in cancer cells.
Another area of research is the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. (5-Phenyl-pyrrolidin-2-yl)-methanol has been found to play a crucial role in the regulation of tau protein phosphorylation, which is implicated in the formation of neurofibrillary tangles in Alzheimer's disease. Studies have shown that (5-Phenyl-pyrrolidin-2-yl)-methanol can inhibit the activity of (5-Phenyl-pyrrolidin-2-yl)-methanol, leading to the reduction of tau protein phosphorylation and the prevention of neurofibrillary tangle formation.
属性
IUPAC Name |
(5-phenylpyrrolidin-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-8-10-6-7-11(12-10)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOZAASSNRABQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1CO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901305549 | |
| Record name | 5-Phenyl-2-pyrrolidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenyl-pyrrolidin-2-yl)-methanol | |
CAS RN |
1248551-35-0 | |
| Record name | 5-Phenyl-2-pyrrolidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1248551-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenyl-2-pyrrolidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1h-Pyrazolo[3,4-d]pyrimidine,4,6-dichloro-3-(1-methylethyl)-](/img/structure/B3390736.png)
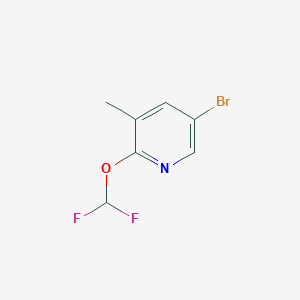


![Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B3390764.png)


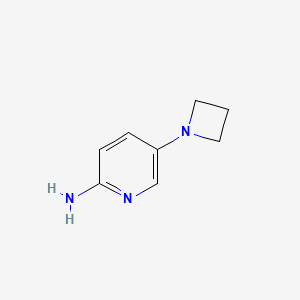
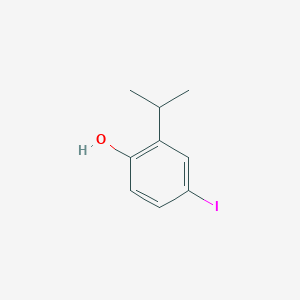
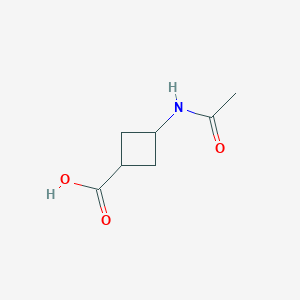
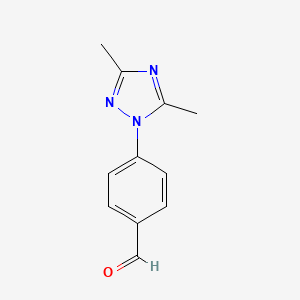
![6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3390834.png)
![6-Aminomethylspiro[3.5]nonane](/img/structure/B3390858.png)
